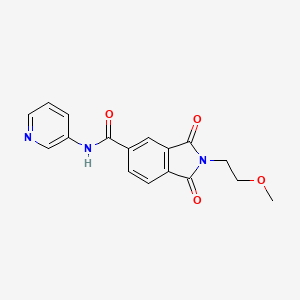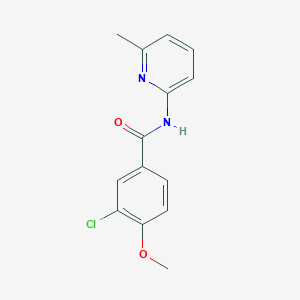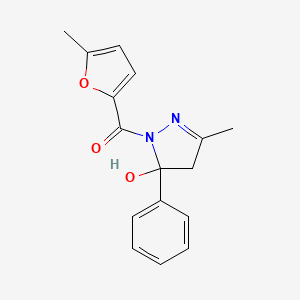![molecular formula C22H20O5 B5152113 allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5152113.png)
allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as allyl chromen-4-one-2-carboxylate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. Caspases are a family of proteases that play a crucial role in the regulation of apoptosis. Activation of caspases leads to the cleavage of various cellular proteins, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound induces apoptosis in cancer cells, as mentioned earlier. In addition, this compound has also been shown to exhibit significant antibacterial activity against Gram-positive bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate in lab experiments is its potential applications in various fields of science. This compound has been studied for its anticancer and antimicrobial properties, making it a promising candidate for further research.
However, one limitation of using this compound in lab experiments is its limited solubility in water. This can make it challenging to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One potential direction is to investigate its potential applications in other fields of science, such as materials science and nanotechnology. Another direction is to study its mechanism of action in more detail, in order to gain a better understanding of how it induces apoptosis in cancer cells. Finally, further research can be conducted to optimize the synthesis method of this compound, in order to improve its yield and purity.
Métodos De Síntesis
The synthesis of allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves the reaction of 3-benzyl-4-methylcoumarin with this compound bromide in the presence of potassium carbonate. This reaction results in the formation of the desired product, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
Allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that this compound [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate induces apoptosis in cancer cells by activating the caspase pathway.
In addition, this compound has also been studied for its antimicrobial properties. Research has shown that this compound [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Propiedades
IUPAC Name |
prop-2-enyl 2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O5/c1-3-11-25-21(23)14-26-17-9-10-18-15(2)19(22(24)27-20(18)13-17)12-16-7-5-4-6-8-16/h3-10,13H,1,11-12,14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTZHZDUSVEGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OCC=C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-3-phenyl-4-(1-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5152033.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B5152040.png)
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B5152047.png)

![3-benzyl-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152057.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-propanamine](/img/structure/B5152077.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5152081.png)
![2-[(4-fluorophenoxy)methyl]-N-(3-isoxazolylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5152082.png)
![5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5152086.png)

![4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5152090.png)

![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5152107.png)
